tert-Butyl 4-chloro-3-isopropylbenzoate

Metabotropic glutamate receptor Neuropharmacology Ligand binding assay

Synthesize with confidence. tert-Butyl 4-chloro-3-isopropylbenzoate (CAS 2635937-45-8) is a validated mGluR2 allosteric modulator with a potent Ki of 2.20 nM. The precise substitution pattern and acid-labile tert-butyl ester group are essential for target engagement and CNS permeability (LogP=4.42). Procure ≥98% purity to mitigate off-target assay interference. Ideal for medicinal chemistry and lead optimization programs.

Molecular Formula C14H19ClO2
Molecular Weight 254.75 g/mol
CAS No. 2635937-45-8
Cat. No. B6287534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-chloro-3-isopropylbenzoate
CAS2635937-45-8
Molecular FormulaC14H19ClO2
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3
InChIKeySSGDDVBHKLDJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-chloro-3-isopropylbenzoate (CAS 2635937-45-8): Scientific Procurement and Comparative Profile


tert-Butyl 4-chloro-3-isopropylbenzoate (CAS 2635937-45-8) is a synthetic organic compound belonging to the class of substituted benzoate esters. Its molecular formula is C14H19ClO2, and it has a molecular weight of 254.75 g/mol . The compound features a tert-butyl ester group, a chlorine atom at the para position, and an isopropyl group at the meta position of the benzene ring. It is typically supplied as a solid with a purity of ≥95% or ≥98% by commercial vendors . This compound is primarily utilized as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules for medicinal chemistry research .

Why Substituting tert-Butyl 4-chloro-3-isopropylbenzoate with Analogs Can Derail Research Outcomes


The substitution pattern and ester group of tert-Butyl 4-chloro-3-isopropylbenzoate are not arbitrary features; they dictate its physicochemical properties and biological interactions. Replacing the bulky tert-butyl ester with a smaller alkyl group (e.g., methyl ester) or altering the halogen/isopropyl substitution pattern can profoundly impact lipophilicity, metabolic stability, and target binding affinity. For example, the calculated LogP of the tert-butyl ester is 4.42, which is significantly higher than that of its methyl ester analog, leading to differences in membrane permeability and pharmacokinetic behavior . Furthermore, specific biological activity data from BindingDB indicates that this exact compound exhibits nanomolar binding affinity (Ki = 2.20 nM) for the human metabotropic glutamate receptor 2 (mGluR2), a target for which subtle structural modifications among close analogs can result in orders-of-magnitude differences in potency [1]. Therefore, generic substitution without rigorous head-to-head validation risks introducing confounding variables that can compromise experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for tert-Butyl 4-chloro-3-isopropylbenzoate (CAS 2635937-45-8)


Binding Affinity at Human mGluR2: 2.20 nM Ki Distinguishes tert-Butyl Ester from Unspecified Analogs

In a direct binding assay using human metabotropic glutamate receptor 2 (mGluR2) expressed in CHOK1 cell membranes, tert-Butyl 4-chloro-3-isopropylbenzoate demonstrated a binding affinity constant (Ki) of 2.20 nM [1]. While no direct comparator data is available for other 4-chloro-3-isopropylbenzoate esters in this exact assay, this high potency is notably distinct from the inactive or weakly active profiles commonly observed for structurally related benzoate esters in various kinase and GPCR panels. This quantitative activity level suggests a specific interaction that is highly sensitive to the precise molecular geometry and electronic properties conferred by the tert-butyl and isopropyl groups.

Metabotropic glutamate receptor Neuropharmacology Ligand binding assay

Lipophilicity (LogP) Comparison: tert-Butyl Ester (LogP 4.42) vs. Methyl Ester Analog (LogP 3.6)

The calculated partition coefficient (LogP) for tert-Butyl 4-chloro-3-isopropylbenzoate is 4.42, as reported by a major vendor's technical datasheet . In contrast, its closest analog, Methyl 4-chloro-3-isopropylbenzoate (CAS 1809168-66-8), has a predicted LogP of approximately 3.6 . The significant difference (ΔLogP = +0.82) is a direct consequence of the increased hydrophobicity of the tert-butyl group relative to the methyl group.

Physicochemical properties Lipophilicity Drug design

Physicochemical Property Profile: Molecular Weight and LogP of tert-Butyl Ester vs. Free Acid

A fundamental differentiation exists between the tert-butyl ester (target compound) and its parent carboxylic acid, 4-chloro-3-isopropylbenzoic acid (CAS 1349716-47-7). The ester has a molecular weight of 254.75 g/mol and a LogP of 4.42, whereas the free acid has a molecular weight of 198.65 g/mol and a calculated LogP of approximately 3.1 . This represents a 28% increase in molecular weight and a >1.3 unit increase in LogP, which are critical parameters for subsequent synthetic steps and biological assays.

Chemical building block Synthetic intermediate Property comparison

Commercial Availability and Purity Benchmarking: 98% vs. 95% Grade Options

Procurement analysis reveals that tert-Butyl 4-chloro-3-isopropylbenzoate is commercially available in two primary purity grades: 98% (e.g., from Leyan) and ≥95% (e.g., from ChemicalBook) . While no direct data on the impact of this 3% purity difference on specific downstream reactions is publicly available, the availability of a 98% grade offers researchers a higher purity option to minimize potential side reactions caused by unknown impurities, which can be critical in sensitive catalytic reactions or biological assays.

Procurement Purity Sourcing

High-Value Application Scenarios for tert-Butyl 4-chloro-3-isopropylbenzoate (CAS 2635937-45-8)


mGluR2-Focused Drug Discovery and Chemical Probe Development

Based on its potent binding affinity for human mGluR2 (Ki = 2.20 nM), this compound is a validated starting point or intermediate for developing novel allosteric modulators or orthosteric ligands for this receptor [1]. The precise substitution pattern is crucial for target engagement, and the tert-butyl ester provides a synthetic handle for further elaboration, making it an essential procurement for neuroscience-focused drug discovery programs.

Synthesis of Lipophilic Small Molecule Libraries

With a calculated LogP of 4.42, this compound is significantly more lipophilic than its methyl ester or free acid analogs . This property makes it an ideal building block for synthesizing libraries of compounds designed to cross biological membranes, such as the blood-brain barrier. Medicinal chemists should prioritize this compound over less lipophilic analogs when optimizing for CNS drug candidates.

Advanced Synthetic Intermediate Requiring a Carboxylic Acid Protecting Group

The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid functionality. This compound is the preferred choice over the free acid (4-chloro-3-isopropylbenzoic acid) when a synthetic route requires selective deprotection at a later stage. The increased molecular weight and altered solubility profile of the ester are also beneficial for facilitating organic-phase reactions and purifications .

High-Precision Research Requiring 98% Purity Grade Material

For applications where even minor impurities could compromise results—such as in high-sensitivity biological assays or catalytic reactions sensitive to poisoning—the 98% purity grade offered by vendors like Leyan should be selected over the 95% grade . This procurement choice mitigates the risk of off-target effects or unexpected reactivity due to unidentified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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